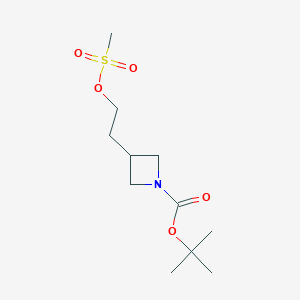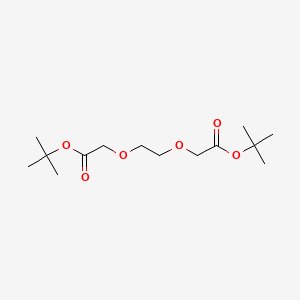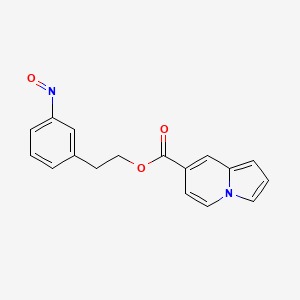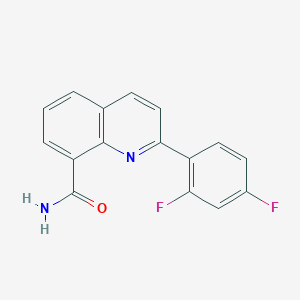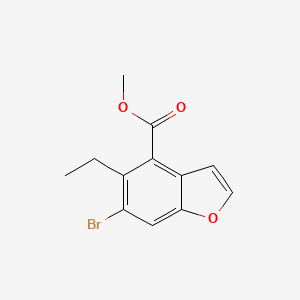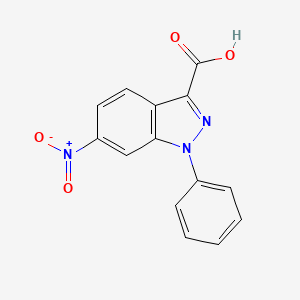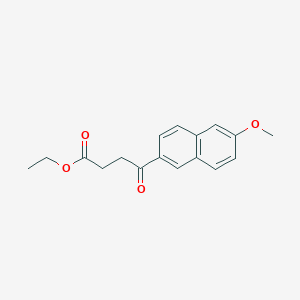
Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate typically involves the esterification of 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and reduces the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(6-hydroxynaphthalen-2-yl)-4-oxobutanoate.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol, ethyl 4-(6-methoxynaphthalen-2-yl)-4-hydroxybutanoate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can have different physical and chemical properties compared to the parent compound .
Aplicaciones Científicas De Investigación
Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the development of novel materials with specific optical and electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of naphthalene derivatives with biological macromolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The methoxy group on the naphthalene ring enhances its binding affinity to the target enzymes, leading to increased potency .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate: This compound has a similar naphthalene moiety but differs in the presence of a hydroxyphenyl group and a cyclohexene ring.
Ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate: This compound also contains the methoxynaphthalene group but has a bromophenyl group and a cyclohexene ring.
Uniqueness
Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate is unique due to its specific structural features, including the combination of an ethyl ester group, a 4-oxobutanoate moiety, and a 6-methoxynaphthalen-2-yl group.
Propiedades
Número CAS |
7495-48-9 |
|---|---|
Fórmula molecular |
C17H18O4 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate |
InChI |
InChI=1S/C17H18O4/c1-3-21-17(19)9-8-16(18)14-5-4-13-11-15(20-2)7-6-12(13)10-14/h4-7,10-11H,3,8-9H2,1-2H3 |
Clave InChI |
VPLAPZOVFJSEAB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


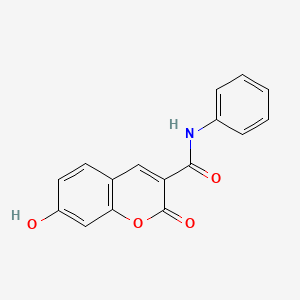
![3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11842032.png)

![1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11842035.png)
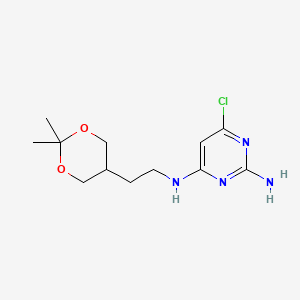

![11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol](/img/structure/B11842045.png)
